piperazine-2,3-dicarboxylic acid dihydrochloride
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Overview
Description
piperazine-2,3-dicarboxylic acid dihydrochloride is an organic compound with the molecular formula C6H10N2O4·2HCl It is a derivative of piperazine, a heterocyclic amine, and contains two carboxylic acid groups
Mechanism of Action
Target of Action
Piperazine-2,3-dicarboxylic acid;dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds, in general, are known to paralyze parasites, which allows the host body to easily remove or expel the invading organism .
Action Environment
It is known that the compound is a white crystal that is soluble in water and some organic solvents . It decomposes at 183-185°C, releasing CO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
piperazine-2,3-dicarboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the oxidation of benzopyrazine using potassium permanganate. The reaction is typically carried out by mixing benzopyrazine with potassium permanganate and heating the mixture to 68-70°C for 2 hours. After the reaction, the mixture is allowed to stand overnight, and the upper clear liquid is separated. The lower layer is then stirred with water, heated to 80°C, and filtered. The filtrate and the upper clear liquid are concentrated using a thin-film evaporator, and the resulting solution is neutralized with hydrochloric acid to pH 2, precipitating the piperazine-2,3-dicarboxylic acid;dihydrochloride .
Industrial Production Methods
In industrial settings, the production of piperazine-2,3-dicarboxylic acid;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
piperazine-2,3-dicarboxylic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
piperazine-2,3-dicarboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-carboxylic acid: Another derivative of piperazine with a single carboxylic acid group.
Piperazine-1,4-dicarboxylic acid: Contains carboxylic acid groups at different positions on the piperazine ring.
Uniqueness
piperazine-2,3-dicarboxylic acid dihydrochloride is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
piperazine-2,3-dicarboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHMZZFJSITRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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